4-(benzenesulfonyl)-N-(4-sulfamoylphenyl)butanamide
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Overview
Description
4-(benzenesulfonyl)-N-(4-sulfamoylphenyl)butanamide is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of both sulfonyl and sulfamoyl functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-(4-sulfamoylphenyl)butanamide typically involves multi-step organic reactions. One common method involves the reaction of 4-sulfamoylbenzoic acid with butanoyl chloride in the presence of a base such as pyridine to form the intermediate 4-(butanoyl)-N-(4-sulfamoylphenyl)benzoic acid. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-(4-sulfamoylphenyl)butanamide undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl and sulfamoyl groups can be oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
4-(benzenesulfonyl)-N-(4-sulfamoylphenyl)butanamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-(4-sulfamoylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and sulfamoyl groups can form strong interactions with active sites of enzymes, inhibiting their activity. This compound may also interfere with signaling pathways by binding to receptors or other proteins, modulating their function.
Comparison with Similar Compounds
Similar Compounds
4-sulfamoylbenzoic acid: Shares the sulfamoyl group but lacks the benzenesulfonyl and butanamide moieties.
Benzenesulfonamide: Contains the benzenesulfonyl group but lacks the sulfamoyl and butanamide moieties.
N-(4-sulfamoylphenyl)butanamide: Contains the sulfamoyl and butanamide groups but lacks the benzenesulfonyl group.
Uniqueness
4-(benzenesulfonyl)-N-(4-sulfamoylphenyl)butanamide is unique due to the combination of sulfonyl, sulfamoyl, and butanamide groups in a single molecule. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(4-sulfamoylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S2/c17-25(22,23)15-10-8-13(9-11-15)18-16(19)7-4-12-24(20,21)14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12H2,(H,18,19)(H2,17,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGRDFQZACEDCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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